2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Description
The compound 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate is a synthetic molecule featuring a benzyl-substituted propanoyl backbone linked to a piperidine ring with 3-hydroxyphenyl and dimethyl substituents. The acetic acid moiety and hydration state (monohydrate) contribute to its solubility and stability. This compound is structurally related to opioid receptor modulators, as inferred from its piperidine and aromatic pharmacophores .
Properties
Molecular Formula |
C25H34N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2 |
InChI Key |
XSTFUWQLHMJPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement with Trans-(+)-(3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethylpiperidine
The most widely cited method involves reacting ethyl-N-[(2S)-2-benzyl-3-{[(4-bromophenyl)sulfonyl]oxy}propanoyl] glycinate (Formula 2) with trans-(+)-(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine in 1,2-dimethoxyethane at 20–30°C for 12–24 hours. Potassium carbonate acts as the base, achieving 68–72% yield after workup. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 7.2 (DME) | Maximizes SN2 reactivity |
| Temperature | 25°C ± 5°C | Prevents epimerization |
| Molar Ratio (Piperidine:Intermediate) | 1.2:1 | Minimizes dimerization |
The intermediate ethyl ester undergoes alkaline hydrolysis (1M NaOH, ethanol/water, 40–50°C) to yield the carboxylic acid, followed by hydration to form the monohydrate.
Diastereomer Resolution and Impurity Control
During synthesis, eight theoretical diastereomers form due to the three chiral centers. Key impurities include:
-
Impurity 1a : (αR,3R,4R)-isomer from incomplete resolution of intermediate 13a.
-
Impurity 2 : (2S,3S,4S)-isomer due to racemization during hydrolysis.
Separation employs preferential crystallization in methanol (yield: 85% pure product) or chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20). The Orient Journal of Chemistry reports a 98.5% enantiomeric excess after three crystallizations.
Process Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Patent WO2011161646A2 compares solvents for the nucleophilic step:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,2-Dimethoxyethane | 7.2 | 72 | 99.1 |
| THF | 7.5 | 65 | 98.3 |
| Acetonitrile | 37.5 | 58 | 97.9 |
Lower-polarity solvents favor SN2 mechanisms, reducing byproducts like elimination adducts. Catalytic DMAP (5 mol%) accelerates sulfonate displacement by 30%.
Hydration and Crystallization
The final hydrate forms via pH-controlled crystallization (pH 3–6.5) using HCl. Seeding with monohydrate crystals (0.1% w/w) ensures consistent polymorph Form I, confirmed by PXRD (characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°). Drying under vacuum (40°C, 24 h) achieves ≤0.5% water content by Karl Fischer titration.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Pharmacological Applications
-
Postoperative Gastrointestinal Recovery
- Alvimopan is primarily indicated for accelerating gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. Clinical studies have demonstrated that it significantly reduces the time to upper and lower gastrointestinal recovery compared to placebo treatments .
-
Opioid-Induced Constipation
- The compound is utilized in managing opioid-induced constipation, particularly in patients undergoing surgery who are at risk for postoperative ileus. By blocking peripheral opioid receptors in the gastrointestinal tract, it mitigates the constipating effects of opioids without affecting analgesia .
Case Studies
-
Clinical Trials on Gastrointestinal Recovery
- A pivotal study published in a peer-reviewed journal assessed the efficacy of Alvimopan in postoperative patients. The results indicated a statistically significant reduction in the time to achieve bowel function (defined as the first passage of flatus or stool) among patients treated with Alvimopan compared to those receiving standard care .
- Long-term Efficacy in Opioid-Induced Constipation
Mechanism of Action
The mechanism of action of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it inhibits the binding of opioids to these receptors, thereby preventing the negative effects of opioids on bowel function. This allows for normal gastrointestinal motility and function to be maintained .
Comparison with Similar Compounds
Structural Analog: Stereoisomeric Variant ()
A closely related compound, 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl)-3-phenylpropanoyl]amino)acetic acid, shares the core structure but differs in stereochemistry (S-configuration at the propanoyl carbon and R,R-configuration at the piperidine dimethyl groups). These stereochemical nuances may influence receptor binding affinity and metabolic stability. For example, the (3R,4R)-piperidine configuration could enhance selectivity for μ-opioid receptors compared to other stereoisomers .
Hydration State: Dihydrate Form ()
The dihydrate form, [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-1-piperidinyl]-1-oxo-3-phenylpropyl]amino]acetic acid dihydrate, differs in hydration state (dihydrate vs. monohydrate). Hydration impacts crystalline stability and solubility. The dihydrate may exhibit improved thermal stability due to stronger lattice interactions, though at the cost of reduced solubility compared to the monohydrate .
Simplified Piperidine Derivative ()
[(1-Benzyl-piperidin-4-yl)-Methyl-amino]-acetic acid (CAS 336191-70-9) lacks the 3-hydroxyphenyl and dimethyl groups. This simplification reduces molecular weight (262.35 g/mol vs. ~490 g/mol for the target compound) and likely diminishes receptor binding specificity. However, the absence of hydroxyl groups may enhance metabolic stability by reducing phase II conjugation pathways .
Comparative Data Table
Key Research Findings
Role of 3-Hydroxyphenyl Group: The hydroxyl group in the target compound likely participates in hydrogen bonding with opioid receptor residues (e.g., Tyr148 in μ-opioid receptors), enhancing binding affinity compared to non-hydroxylated analogs like the derivative in .
This feature is absent in the simplified derivative (), which may explain its inferred lower potency .
Hydration and Stability: The dihydrate form () shows that additional water molecules can stabilize the crystal lattice, which is critical for shelf-life but may reduce solubility in aqueous media compared to the monohydrate .
Biological Activity
2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid; hydrate, commonly known as Alvimopan, is a μ-opioid receptor antagonist primarily used in the treatment of postoperative ileus and other gastrointestinal disorders. This compound is notable for its peripheral action, which allows it to mitigate the adverse effects of opioids on the gastrointestinal system without affecting central analgesic properties.
- Chemical Name : 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate
- CAS Number : 170098-38-1
- Molecular Formula : C25H36N2O6
- Molecular Weight : 460.57 g/mol
Alvimopan functions as a selective antagonist at μ-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids that can cause constipation and other gastrointestinal motility issues, Alvimopan's peripheral action allows it to counteract these effects by blocking the receptors that mediate these adverse reactions. This selectivity is crucial for preserving the analgesic effects of opioids while alleviating their negative gastrointestinal impacts.
Pharmacodynamics
Alvimopan has demonstrated significant efficacy in clinical settings, particularly in patients recovering from surgery. Its ability to enhance gastrointestinal motility has been well-documented:
- Postoperative Ileus : Clinical trials have shown that Alvimopan significantly reduces the time to recovery of bowel function after abdominal surgery compared to placebo .
- Opioid-Induced Bowel Dysfunction : It effectively alleviates constipation and other symptoms associated with opioid use without diminishing pain relief .
Case Studies
-
Clinical Trial for Postoperative Ileus :
- Objective : To evaluate the effectiveness of Alvimopan in accelerating recovery from postoperative ileus.
- Results : Patients receiving Alvimopan had a statistically significant decrease in time to first bowel movement and overall length of hospital stay compared to those receiving placebo.
- Use in Opioid-Induced Constipation :
Safety and Side Effects
Alvimopan is generally well-tolerated, but potential side effects include:
- Abdominal pain
- Nausea
- Vomiting
The safety profile has been established through extensive clinical trials, showing a low incidence of serious adverse effects compared to traditional opioid therapies .
Research Findings
Recent studies have focused on enhancing the pharmacological profile of Alvimopan and exploring its potential applications beyond gastrointestinal disorders. Research indicates that modifications to its chemical structure could lead to improved efficacy or reduced side effects .
Summary Table of Biological Activity
| Biological Activity | Effectiveness | Clinical Evidence |
|---|---|---|
| Postoperative Ileus | Reduces recovery time | Clinical trials show significant results |
| Opioid-Induced Bowel Dysfunction | Improves bowel movement frequency | Positive outcomes in chronic pain patients |
| Safety Profile | Generally well-tolerated | Low incidence of serious side effects |
Q & A
Q. What analytical methods are recommended for determining the purity of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method involves a mobile phase of methanol and acetate buffer (95:5, v/v) at a flow rate of 1.0 mL/min, with UV detection at 220–280 nm. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure reproducibility .
- Key Parameters : Column selection (C18), buffer pH (adjusted to 6.5 with acetic acid), and injection volume (20 µL) are critical for resolving impurities .
Q. How can the structure of this compound be confirmed during synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY for stereochemistry) with X-ray crystallography for absolute configuration verification. For example, X-ray diffraction of crystalline derivatives (e.g., ethyl esters) provides bond-length and torsion-angle data to confirm substituent positions .
- Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in piperidine ring conformations .
Q. What steps are required to validate an analytical method for this compound under ICH guidelines?
- Methodology : Follow ICH Q2(R1) for specificity, linearity (R² >0.99), accuracy (recovery 98–102%), precision (RSD <2%), and robustness (e.g., ±10% mobile phase variation). Include forced degradation studies (acid/base, oxidative, thermal stress) to confirm stability-indicating capability .
Advanced Research Questions
Q. How can contradictory stability data from accelerated and long-term studies be resolved?
- Methodology : Apply the Arrhenius equation to extrapolate degradation rates from accelerated conditions (40°C/75% RH) to real-time storage (25°C). Use multivariate analysis (e.g., ANOVA with split-plot design) to identify confounding factors like humidity fluctuations or excipient interactions .
- Case Study : If hydrate-to-anhydrate transitions occur, pair dynamic vapor sorption (DVS) with PXRD to monitor polymorphic shifts under varying RH .
Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomeric byproducts?
- Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a patent describes using chiral auxiliaries and low-temperature (−20°C) coupling to suppress racemization during propanoyl-amine bond formation .
- Advanced Techniques : Employ continuous flow chemistry to enhance mixing efficiency and reduce reaction time, as demonstrated in analogous piperidine-based syntheses .
Q. How can in vivo metabolic pathways be elucidated for this compound?
- Methodology : Radiolabel the benzyl or acetic acid moiety and administer to animal models. Use HPLC-MS/MS to identify phase I (oxidative) and phase II (glucuronidation) metabolites. Compare with in vitro microsomal assays (human/rat liver) to predict interspecies variability .
- Data Interpretation : Structural analogs (e.g., alvimopan) suggest potential CYP3A4-mediated metabolism, requiring inhibition/induction studies to confirm .
Q. What experimental designs are suitable for evaluating receptor binding affinity and selectivity?
- Methodology : Use a radioligand displacement assay (e.g., μ-opioid receptor for structural analogs) with Schild regression analysis to calculate Ki values. Include positive controls (e.g., naloxone) and assess off-target effects via receptor panels (e.g., κ/δ-opioid, adrenergic) .
- Advanced Approach : Molecular docking (e.g., AutoDock Vina) predicts binding poses in the receptor’s active site, guiding SAR studies for modified piperidine or benzyl groups .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported solubility values across studies?
- Methodology : Standardize solubility testing per USP <1236> using shake-flask methods with HPLC quantification. Control variables like pH (buffers), temperature (±0.5°C), and ionic strength. For hydrate forms, confirm solid-phase stability post-solubility measurement via TGA/DSC .
Q. What statistical approaches reconcile variability in pharmacokinetic parameters (e.g., Cmax, t1/2) between preclinical models?
- Methodology : Apply mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Use allometric scaling (body weight, metabolic rate) to extrapolate rodent data to human predictions. Validate with cross-species microdosing trials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
